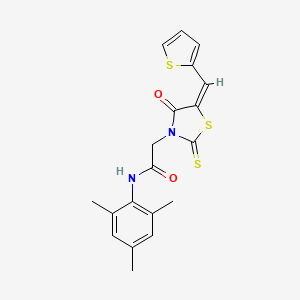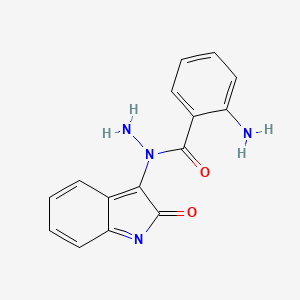![molecular formula C19H22N4S B12152093 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12152093.png)
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that features a triazole ring, a pyridyl group, and a tert-butyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the pyridyl and phenyl groups. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. The final step often involves the formation of the thioether linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Reduced pyridyl derivatives
Substitution: Nitrated or halogenated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and pyridyl group are often involved in interactions with biological macromolecules, while the thioether linkage can influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(3-pyridyl)-1,2,4-triazole
- 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(2-pyridyl)-1,2,4-triazole
- 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,3-triazole
Uniqueness
The unique combination of the triazole ring, pyridyl group, and tert-butyl-substituted phenyl group in 3-{[4-(Tert-butyl)phenyl]methylthio}-4-methyl-5-(4-pyridyl)-1,2,4-triazole imparts distinct chemical and biological properties. The specific positioning of these groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H22N4S |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C19H22N4S/c1-19(2,3)16-7-5-14(6-8-16)13-24-18-22-21-17(23(18)4)15-9-11-20-12-10-15/h5-12H,13H2,1-4H3 |
InChI-Schlüssel |
BCHPDWOONRTFDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152010.png)
![2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide](/img/structure/B12152016.png)
![6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12152018.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12152025.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12152036.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12152042.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12152049.png)
![(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12152050.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12152051.png)
![5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline](/img/structure/B12152062.png)

![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-[(pyridin-4-yl)methyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12152076.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152078.png)

